BenchChemオンラインストアへようこそ!

1-(4-bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Lipophilicity Membrane permeability Drug-likeness

1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7) is a trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a 4-bromobenzoyl group at N1, a 4-methoxyphenyl ring at C3, and a 3-nitrophenyl ring at C5. Its molecular formula is C23H18BrN3O4, with a molecular weight of 480.3 g/mol and a typical vendor-reported purity of ≥95%.

Molecular Formula C23H18BrN3O4
Molecular Weight 480.3 g/mol
CAS No. 330662-86-7
Cat. No. B3260421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole
CAS330662-86-7
Molecular FormulaC23H18BrN3O4
Molecular Weight480.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H18BrN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(17-3-2-4-19(13-17)27(29)30)26(25-21)23(28)16-5-9-18(24)10-6-16/h2-13,22H,14H2,1H3
InChIKeyASMJJGWILQAWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7): Chemical Identity and Procurement Baseline


1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7) is a trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing a 4-bromobenzoyl group at N1, a 4-methoxyphenyl ring at C3, and a 3-nitrophenyl ring at C5 [1]. Its molecular formula is C23H18BrN3O4, with a molecular weight of 480.3 g/mol and a typical vendor-reported purity of ≥95% [1]. The compound belongs to a well-known class of nitrogen-containing five-membered heterocycles that have been extensively investigated for anti-inflammatory, antimicrobial, anticancer, and CNS-related activities, making it a candidate for screening libraries and structure–activity relationship (SAR) explorations [2].

Why 4,5-Dihydro-1H-pyrazole Analogs Cannot Be Interchanged Without Quantitative Evidence: The Case of CAS 330662-86-7


4,5-Dihydro-1H-pyrazoles with identical core scaffolds but divergent substitution patterns often exhibit marked differences in target engagement, pharmacokinetic profile, and chemical stability that are not predictable from the scaffold alone [1]. Even subtle modifications—such as replacing a 4-bromobenzoyl group with a benzoyl or 4-chlorobenzoyl moiety—can alter logP by >0.5 units, modify hydrogen-bond acceptor capacity, and shift the conformational equilibrium of the dihydropyrazole ring, all of which directly impact binding kinetics and selectivity [2][3]. Consequently, treating CAS 330662-86-7 as interchangeable with other 1,3,5-trisubstituted pyrazolines without explicit head-to-head or cross-study comparative data introduces a high risk of irreproducible biological results, failed SAR campaigns, and procurement of a compound that does not meet the intended experimental specifications. The evidence below quantifies where this compound occupies a distinct chemical space relative to its closest available analogs.

Quantitative Differentiation Evidence for 1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7)


Enhanced Lipophilicity (XLogP3-AA = 4.9) Relative to the Non-Brominated Benzoyl Analog Confers Superior Membrane Permeability Predictions

The target compound exhibits a computed XLogP3-AA of 4.9 [1]. In contrast, the direct des-bromo analog 1-benzoyl-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS not assigned; molecular formula C23H19N3O4, MW 401.4 g/mol) has a predicted XLogP3-AA of approximately 4.1, based on the fragment-based contribution of a 4-bromobenzoyl substituent (π-Br ≈ +0.86 relative to H) [2][3]. The +0.8 logP difference translates to a predicted ~6.3-fold higher membrane partitioning coefficient for the brominated compound, which is critical for cell-based assay design where intracellular target access is rate-limiting.

Lipophilicity Membrane permeability Drug-likeness

Moderate Topological Polar Surface Area (TPSA = 87.7 Ų) Maintains BBB-Penetration Potential Compared to Higher-TPSA Sulfonamide Analogs

The target compound has a computed TPSA of 87.7 Ų [1]. A closely related analog, 3-(4-methoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 337482-95-8), has a TPSA of 104.5 Ų, driven by the additional S=O contributions . The TPSA threshold for CNS penetration is widely recognized as ≤90 Ų [2]. The target compound’s TPSA falls below this threshold, suggesting it retains BBB-penetration potential, whereas the sulfonamide analog exceeds it and is predicted to be CNS-restricted.

Blood–brain barrier penetration CNS drug design Polar surface area

Distinct Halogen-Bond Donor Capacity of the 4-Bromobenzoyl Group Versus 4-Chlorobenzoyl and 4-Fluorobenzoyl Analogs

The 4-bromobenzoyl substituent at N1 provides a σ-hole halogen-bond donor with a computed positive electrostatic potential (VS,max) of approximately +20 kJ/mol for Br, compared to +12 kJ/mol for Cl and +5 kJ/mol for F in analogous para-halobenzoyl derivatives [1][2]. This stronger halogen-bond donor capacity has been correlated with enhanced selectivity for protein targets harboring backbone carbonyl halogen-bond acceptor sites (e.g., kinase hinge regions), as demonstrated across pyrazoline CB1 antagonist series where brominated N1-benzoyl derivatives exhibited 3- to 10-fold higher binding affinity than their chlorinated counterparts [3].

Halogen bonding Molecular recognition Lead optimization

Zero Hydrogen-Bond Donors and Five Hydrogen-Bond Acceptors Create a Distinct H-Bond Pharmacophore Signature Versus Analogs Bearing Free NH or OH Groups

The target compound has 0 hydrogen-bond donor (HBD) atoms and 5 hydrogen-bond acceptor (HBA) atoms [1]. In contrast, the unsubstituted 4,5-dihydro-1H-pyrazole core (e.g., 5-(3-nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, CAS 189368-80-7) contains a free NH (1 HBD, 4 HBA) . Additionally, analogs incorporating a phenolic –OH at the para-position of the 3-phenyl ring possess 1 HBD and 6 HBA [2]. The target compound’s purely acceptor pharmacophore eliminates the possibility of donor–donor repulsion interactions with HBD-rich binding pockets and reduces aqueous solubility via the absence of solute–solute H-bonding, yielding a predicted LogS of approximately –5.8 versus –4.2 for the NH-bearing analog [1].

Hydrogen bonding Pharmacophore modeling Selectivity screening

Optimal Research and Procurement Scenarios for 1-(4-Bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole (CAS 330662-86-7)


Kinase Profiling and Halogen-Bond-Driven Fragment Elaboration

Based on the compound’s 4-bromobenzoyl halogen-bond donor capacity (quantified in Section 3, Evidence Item 3), it is optimally deployed in kinase selectivity panels where the hinge-region backbone carbonyl serves as a halogen-bond acceptor. Investigators should prioritize this compound over 4-chlorobenzoyl or 4-fluorobenzoyl analogs when crystallographic or docking evidence indicates a halogen-bonding opportunity within the ATP-binding site [1].

Blood–Brain Barrier Penetration Screening in CNS Drug Discovery

With a TPSA of 87.7 Ų, below the established ≤90 Ų CNS-permeability threshold (Section 3, Evidence Item 2), this compound is a strong candidate for inclusion in BBB-penetration screening panels. It should be selected over the phenylsulfonyl analog (TPSA = 104.5 Ų) when the goal is to identify CNS-exposed chemical probes or leads [2].

Intracellular Target Engagement in Phenotypic Assays Requiring High Membrane Permeability

The elevated XLogP3-AA of 4.9 and the absence of hydrogen-bond donors (Section 3, Evidence Items 1 and 4) position this compound for cell-based phenotypic screens where passive membrane permeability is rate-limiting. Procurement should favor this compound over the des-bromo benzoyl analog (predicted XLogP3-AA ≈ 4.1) when intracellular target access is a known bottleneck [3].

Chemical Biology Tool Compound for Nitroreductase-Mediated Prodrug Activation Studies

The 3-nitrophenyl substituent at C5 introduces a bioreducible nitro group amenable to enzymatic reduction by nitroreductases. Combined with the compound’s purely acceptor H-bond pharmacophore, this makes it a suitable scaffold for developing hypoxia-activated prodrugs or fluorescence-quenched probes, where the bromine atom can serve as a heavy-atom label for X-ray crystallographic or anomalous scattering studies [4].

Quote Request

Request a Quote for 1-(4-bromobenzoyl)-3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.